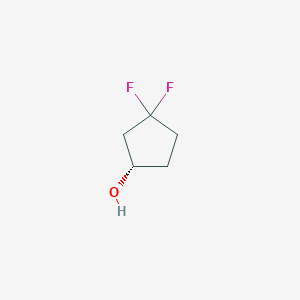

(1S)-3,3-Difluorocyclopentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

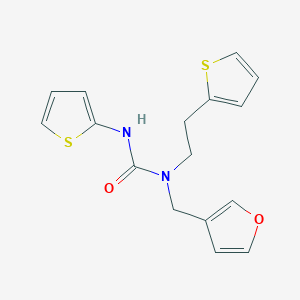

“(1S)-3,3-Difluorocyclopentan-1-ol” is a chemical compound with the molecular formula C5H8F2O . It has a molecular weight of 122.115 .

Molecular Structure Analysis

The molecular structure of “(1S)-3,3-Difluorocyclopentan-1-ol” consists of a cyclopentane ring with two fluorine atoms and one hydroxyl group attached . The exact spatial arrangement of these groups can be determined by the “(1S)” prefix in the name, which refers to the stereochemistry of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S)-3,3-Difluorocyclopentan-1-ol” are not detailed in the search results . For comprehensive information, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar document provided by the manufacturer.Aplicaciones Científicas De Investigación

NMR Shielding Effects and Substituent Analysis

A study by Adcock (2011) delved into the effects of polar substituents on NMR 17O chemical shifts in rigid polycyclic alkanes, including (1S)-3,3-Difluorocyclopentan-1-ol derivatives. The research utilized DFT-GIAO and DFT-NBO models to calculate 17O NMR shieldings, exploring the relationship between 17O shieldings and various molecular parameters. This analysis contributes to understanding the electronic effects of substituents on the NMR properties of fluorinated cyclopentanols, providing insights into their structural characterization and potential applications in molecular design and diagnostic tools (Adcock, 2011).

Hydroxylation of Gem-Difluorinated Molecules

Ramu et al. (2011) developed a method for the preparation of gem-difluorinated octan-1-ols by selectively hydroxylating gem-difluorinated octanes using alkane hydroxylase (AlkB) from Pseudomonas putida. This approach highlights the potential of (1S)-3,3-Difluorocyclopentan-1-ol and related compounds in synthesizing fluorinated alcohols from simple starting materials, offering pathways for producing valuable intermediates for organic synthesis and pharmaceutical research (Ramu et al., 2011).

Deoxyfluorination and Acyl Fluoride Synthesis

The development of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) as a novel fluorination reagent for the deoxyfluorination of carboxylic acids into acyl fluorides represents another significant application. Wang et al. (2021) describe how this method facilitates the transformation of various carboxylic acids into corresponding acyl fluorides under neutral conditions, demonstrating the utility of fluorinated cyclopentanol derivatives in synthesizing acyl fluorides, which are crucial intermediates in organic and medicinal chemistry (Wang et al., 2021).

Synthesis of Building Blocks for Organic Synthesis

Melnykov et al. (2017) describe a method for preparing gem-difluorocyclopentane/hexane-derived carboxylic acids and amines, showcasing the versatility of (1S)-3,3-Difluorocyclopentan-1-ol derivatives in the synthesis of complex organic molecules. This research underscores the importance of fluorinated cyclopentanes in providing building blocks for the development of new materials and compounds with potential applications in various industries (Melnykov et al., 2017).

Safety and Hazards

Direcciones Futuras

The future directions for research or applications of “(1S)-3,3-Difluorocyclopentan-1-ol” are not mentioned in the search results . The potential uses of this compound would likely depend on its physical and chemical properties, as well as the specific field of study or industry in which it is being used.

Propiedades

IUPAC Name |

(1S)-3,3-difluorocyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEMHKAZXAHULD-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]1O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-3,3-Difluorocyclopentan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813972.png)

![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)

![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)

![1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813981.png)

![Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate](/img/structure/B2813983.png)

![N-(1-cyanocyclohexyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2813989.png)

![Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate](/img/structure/B2813990.png)

![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2813994.png)